1-Benzylpyrrolidin-3-amine chemical properties and structure
1-Benzylpyrrolidin-3-amine chemical properties and structure
An In-Depth Technical Guide to 1-Benzylpyrrolidin-3-amine: Properties, Synthesis, and Applications
Introduction
1-Benzylpyrrolidin-3-amine is a pivotal chiral building block in the landscape of medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrrolidine ring N-substituted with a benzyl group and an amine functionality at the 3-position, provides a versatile scaffold for the development of pharmacologically active compounds.[1] The pyrrolidine moiety offers conformational rigidity, while the chiral center and the reactive primary amine allow for stereospecific modifications and the introduction of diverse functional groups. This guide provides a comprehensive overview of its chemical properties, structure, synthesis strategies, and core applications for researchers and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. Understanding the structure and properties of 1-Benzylpyrrolidin-3-amine is the first step toward its effective utilization.
Chemical Structure
1-Benzylpyrrolidin-3-amine possesses the molecular formula C₁₁H₁₆N₂.[2][3] The core of the molecule is a five-membered saturated heterocycle, the pyrrolidine ring. A benzyl group (a phenyl group attached to a methylene bridge) is bonded to the ring's nitrogen atom, and a primary amine group is attached to the carbon at the 3-position. The carbon atom at the 3-position is a stereocenter, meaning the compound can exist as two enantiomers: (S)-1-Benzylpyrrolidin-3-amine and (R)-1-Benzylpyrrolidin-3-amine. The specific stereoisomer is often crucial for biological activity.[1]
Caption: 2D Structure of 1-Benzylpyrrolidin-3-amine
Physicochemical Data
The physical and chemical properties of 1-Benzylpyrrolidin-3-amine are essential for planning reactions, purification, and storage. The data presented below is a consolidation from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂ | [2][3] |
| Molecular Weight | 176.26 g/mol | [2][3] |
| CAS Number | 18471-40-4 (racemate) | [2][3] |
| Appearance | Colorless to yellow liquid/oil | [4] |
| Density | ~1.024 g/mL at 25 °C | |
| Boiling Point | 261.5 ± 33.0 °C at 760 mmHg | [2] |
| Flash Point | 102.4 ± 20.5 °C | [2] |
| Refractive Index (n20/D) | ~1.5477 | |
| LogP | 1.03 | [2] |
| IUPAC Name | 1-benzylpyrrolidin-3-amine | [3] |
| SMILES | NC1CCN(C1)Cc2ccccc2 | |
| InChI Key | HBVNLKQGRZPGRP-UHFFFAOYSA-N | [3] |
Part 2: Synthesis Strategies
The synthesis of enantiomerically pure 1-Benzylpyrrolidin-3-amine is of significant interest. The choice of a synthetic route is often dictated by factors such as the availability of starting materials, cost, scalability, and the desired stereochemical outcome.[1]
Key Synthetic Pathways
-
Reductive Amination of a Prochiral Ketone : This common strategy involves the reductive amination of 1-benzyl-3-pyrrolidinone.[1] The ketone precursor can be synthesized from various starting materials.[5][6] The amination step introduces the amine group. To achieve stereoselectivity, an asymmetric reduction can be employed, or a classical reductive amination can be followed by chiral resolution of the resulting racemic amine.[1]
-
Chiral Pool Synthesis : This approach leverages readily available chiral molecules, such as L-aspartic acid or L-hydroxyproline, to construct the chiral pyrrolidine core.[1][7] For instance, starting from L-aspartic acid, a multi-step process involving anhydride formation, reaction with benzylamine, and subsequent reduction and cyclization yields the desired (S)-enantiomer.[1][7] This method ensures high enantiomeric purity due to the inherent chirality of the starting material.
-
Direct Benzylation : If the chiral precursor, (S)-3-aminopyrrolidine or (R)-3-aminopyrrolidine, is commercially available and economically viable, a direct N-benzylation is the most straightforward approach.[1] This reaction is typically achieved using benzyl bromide or benzyl chloride in the presence of a base. This route is very direct and often results in high yields, though its cost-effectiveness depends on the price of the chiral starting amine.[1]
Caption: Comparison of key synthetic pathways.
Experimental Protocol: Reductive Amination
This protocol describes a representative procedure for the synthesis of 1-Benzylpyrrolidin-3-amine from 1-Benzyl-3-pyrrolidinone.
Objective: To synthesize racemic 1-Benzylpyrrolidin-3-amine via reductive amination.
Materials:
-
1-Benzyl-3-pyrrolidinone (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a round-bottom flask charged with 1-Benzyl-3-pyrrolidinone (1.0 eq) and ammonium acetate (10 eq), add methanol to dissolve the solids.
-
Addition of Reducing Agent: Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: The slow addition of the reducing agent controls the reaction rate and prevents excessive heat generation. NaBH₃CN is selective for the iminium intermediate over the ketone starting material.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice more with DCM. Trustworthiness: The basic workup with NaHCO₃ neutralizes any remaining acidic species and ensures the product amine is in its free base form for efficient extraction into the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-Benzylpyrrolidin-3-amine can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure product.
Part 3: Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene (-CH₂-) protons (~3.6 ppm), and multiplets for the pyrrolidine ring protons.[4][8] The protons on the carbon adjacent to the nitrogen (C2 and C5) will appear downfield compared to the C4 protons.[8] The N-H protons of the primary amine will appear as a broad singlet, the chemical shift of which is concentration-dependent.[8]
-
¹³C NMR Spectroscopy: The spectrum will display signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring. Carbons bonded to nitrogen (C2, C5, and the benzylic CH₂) will be deshielded and appear in the 40-65 ppm range.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. For a primary amine, two characteristic N-H stretching bands are expected in the 3300-3400 cm⁻¹ region.[9] An N-H bending vibration should also be visible around 1580-1650 cm⁻¹.[9] The C-N stretching of the aliphatic amine will appear in the 1020-1250 cm⁻¹ range.[9] Aromatic C-H stretches will be observed above 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the molecular weight (176.26 g/mol ).[3] A prominent fragment is often the tropylium ion (m/z 91) from the cleavage of the benzyl group, which is a hallmark of benzyl-containing compounds.
Part 4: Safety, Handling, and Storage
Proper handling and storage are critical due to the hazardous nature of 1-Benzylpyrrolidin-3-amine.
Hazard Identification
According to the Globally Harmonized System (GHS) classifications, 1-Benzylpyrrolidin-3-amine is associated with the following hazards:
-
H301: Toxic if swallowed.[3]
-
H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][10]
-
H318 / H319: Causes serious eye damage / Causes serious eye irritation.[3][10]
-
H335: May cause respiratory irritation.[3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10][13]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[10][13]
-
Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.[13]
-
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist.[11] Wash hands thoroughly after handling.[10]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[11]
Conclusion
1-Benzylpyrrolidin-3-amine stands out as a compound of significant value in synthetic and medicinal chemistry. Its versatile structure, coupled with well-established synthetic routes, allows for its incorporation into a wide array of complex molecules. A thorough understanding of its physicochemical properties, synthesis, characterization, and safe handling procedures, as detailed in this guide, is paramount for researchers aiming to leverage this potent building block in drug discovery and development.
References
- A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine. Benchchem.
- 1-Benzylpyrrolidin-3-amine | CAS#:18471-40-4. Chemsrc.
- 119904-90-4 | (S)-Quinuclidin-3-amine dihydrochloride. ChemScene.
- 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613. PubChem, National Institutes of Health.
- 119904-90-4 (S)-(-)-3-Aminoquinuclidine 2HCl. AKSci.
- (S)-(-)-3-Aminoquinuclidine 98 119904-90-4. Sigma-Aldrich.
- Optimizing Organic Synthesis with 1-Benzylpyrrolidin-3-amine. NINGBO INNO PHARMCHEM CO.,LTD.
- (S)-3-Aminoquinuclidine dihydrochloride | 119904-90-4. ChemicalBook.
- SAFETY DATA SHEET. Fisher Scientific.
- 1-Benzylpyrrolidin-3-one. Apollo Scientific.
- 1-Benzyl-3-aminopyrrolidine 95 18471-40-4. Sigma-Aldrich.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Sigma-Aldrich.
- A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. ResearchGate.
- 1-Benzyl-3-pyrrolidinone 98 775-16-6. Sigma-Aldrich.
- 1-Benzyl-3-pyrrolidinone synthesis. ChemicalBook.
- IR: amines. University of Calgary.
- Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. The Royal Society of Chemistry.
- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Benzylpyrrolidin-3-amine | CAS#:18471-40-4 | Chemsrc [chemsrc.com]
- 3. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 1-ベンジル-3-ピロリジノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Benzyl-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
